molecular formula C14H10N2O5S B8810387 1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid CAS No. 4095-85-6

1,4-Diamino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid

Cat. No. B8810387
CAS RN: 4095-85-6
M. Wt: 318.31 g/mol
InChI Key: DZXNARMBWJFBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699735

Procedure details

80 parts of leuco-1,4-diaminoanthraquinone are added to 270 parts of 100% sulfuric acid over 30 minutes, the temperature rising to 65°-70° C. The solution is heated to 110° C. and then 90 parts of 66% oleum are added initially over 1 hour, followed by the dropwise addition of a further 80 parts of 66% oleum over the next 3 hours. The reaction mixture is then stirred for a further 4 hours at 110° C., cooled to room temperature and poured onto 255 parts of ice. The resultant brown suspension is filtered at room temperature, affording crude 1,4-diaminoanthraquinone-2-sulfonic acid which still contains sulfuric acid and is of sufficient purity that it can be used in this form direct for the dye synthesis, especially if the subsequent synthesis is carried out in sulfuric acid in any case.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[C:5]2[C:7]([OH:18])=[C:8]3[C:13](=[C:14]([OH:15])[C:4]2=[CH:3][CH:2]=1)[C:12]([NH2:16])=[CH:11][CH:10]=[C:9]3[NH2:17].[S:19](=O)(=[O:22])([OH:21])[OH:20].[OH:24][S:25]([OH:28])(=[O:27])=[O:26].O=S(=O)=O>>[NH2:17][C:9]1[C:8]2[C:7](=[O:18])[C:5]3[C:4](=[CH:3][CH:2]=[CH:1][CH:6]=3)[C:14](=[O:15])[C:13]=2[C:12]([NH2:16])=[CH:11][C:10]=1[S:19]([OH:22])(=[O:21])=[O:20].[S:25](=[O:26])(=[O:24])([OH:28])[OH:27] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C(=C1)C(=C3C(=CC=C(C3=C2O)N)N)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for a further 4 hours at 110° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rising to 65°-70° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto 255 parts of ice
FILTRATION
Type
FILTRATION
Details
The resultant brown suspension is filtered at room temperature

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)N)S(=O)(=O)O
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.